molecular formula C9H11NO3S B15262969 4-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate

4-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate

Cat. No.: B15262969
M. Wt: 213.26 g/mol
InChI Key: OBJIDTIAYIMLHW-UHFFFAOYSA-N
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Description

4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate is a chemical compound that features a unique structure combining a thiolane ring with a pyridinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate typically involves the reaction of a thiolane derivative with a pyridine derivative under specific conditions. One common method involves the oxidation of a thiolane precursor to introduce the dioxo functionality, followed by the formation of the pyridinium ion through a quaternization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: The pyridinium moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiolane derivatives with different oxidation states.

Scientific Research Applications

4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include redox reactions and nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Dioxo-1lambda6-thiolan-2-yl)pyridin-1-ium-1-olate is unique due to its combination of a thiolane ring and a pyridinium ion, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-4-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C9H11NO3S/c11-10-5-3-8(4-6-10)9-2-1-7-14(9,12)13/h3-6,9H,1-2,7H2

InChI Key

OBJIDTIAYIMLHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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